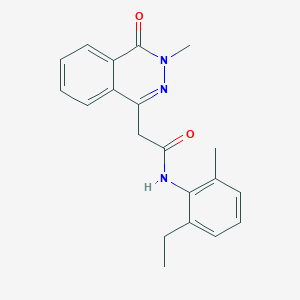

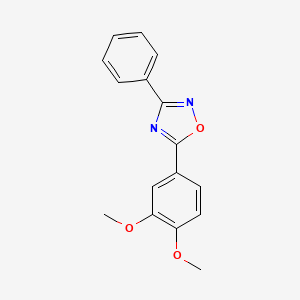

![molecular formula C13H21NO2 B5589589 4-(diethylamino)-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5589589.png)

4-(diethylamino)-1-oxaspiro[4.5]dec-3-en-2-one

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related oxaspirodecanes often involves complex reactions that provide insights into the reactivity and chemical behavior of these compounds. For example, the acylation of enamino tautomers of azaspirodecanes with arylfurandiones has been reported to produce β-CH-acylated products, highlighting the reactivity of the enamino fragment in these compounds (Konovalova et al., 2014). Similarly, the synthesis of 2-oxo-3-phenyl-1-oxaspiro[4.5]dec-3-en-4-yl 4-chlorobenzoate through condensation reactions emphasizes the versatility of oxaspirodecanes as synthetic intermediates (Wang et al., 2011).

Molecular Structure Analysis

The molecular structure of oxaspirodecanes, including 4-(diethylamino)-1-oxaspiro[4.5]dec-3-en-2-one, is often elucidated using techniques such as X-ray crystallography. The crystal structure of related compounds reveals the spatial arrangement of atoms within the molecule and the conformational preferences of the spirocyclic framework. For instance, the crystal structure of 2-oxo-3-phenyl-1-oxaspiro[4.5]dec-3-en-4-yl 4-chlorobenzoate provides detailed insights into the planar and non-planar conformations adopted by different rings in the structure (Wang et al., 2011).

Chemical Reactions and Properties

Oxaspirodecanes undergo various chemical reactions that modify their structure and properties. The reactivity of these compounds can be influenced by the presence of functional groups and the spirocyclic configuration. For example, the acylation of enamino tautomers of azaspirodecanes demonstrates the susceptibility of these compounds to nucleophilic addition reactions (Konovalova et al., 2014).

Wissenschaftliche Forschungsanwendungen

Crystal Structure Analysis

The compound 4-(diethylamino)-1-oxaspiro[4.5]dec-3-en-2-one has been utilized in the synthesis of complex molecules. A study by Wang et al. (2011) described the synthesis and crystal structure determination of a derivative of this compound, highlighting its potential in structural chemistry and material sciences.

Fungicidal Applications

Research has explored the fungicidal properties of derivatives of this compound. Zhao Yu et al. (2017) synthesized derivatives showing significant inhibition against various fungi, indicating potential applications in agriculture and antifungal research.

Derivative Synthesis

The compound has been used as a precursor for synthesizing various derivatives. For instance, Kuroyan et al. (1995) used it to create carbo(hetero)cyclospirobutanoic lactones, demonstrating its versatility in organic synthesis.

Spirocyclization in Synthesis

The compound plays a significant role in spirocyclization reactions. Young et al. (2000) utilized it in Amberlyst-15-catalyzed intramolecular SN2′ oxaspirocyclizations, a key reaction in the synthesis of complex organic compounds.

Antiviral Research

Compounds derived from 4-(diethylamino)-1-oxaspiro[4.5]dec-3-en-2-one have been investigated for their antiviral properties. A study by Apaydın et al. (2019) showed that certain derivatives exhibited inhibitory activity against human coronavirus, suggesting potential applications in antiviral drug development.

Chemical Transformation Studies

The compound has been a subject of studies focused on chemical transformations. For instance, Kuroyan et al. (1991) explored its conversion to other chemically significant compounds, contributing to the field of organic chemistry.

Food Chemistry Applications

In food chemistry, derivatives of this compound have been identified as precursors in certain fruits. Knapp et al. (1997) identified a derivative in white-fleshed nectarine, indicating its relevance in flavor chemistry and natural product synthesis.

Synthesis of Industrial Chemicals

The compound is also used in the synthesis of industrial chemicals. As shown by Zhao Jin-hao (2009), it was a key intermediate in the synthesis of spirodiclofen, demonstrating its application in industrial chemistry.

Antihypertensive Activity Exploration

Derivatives of 4-(diethylamino)-1-oxaspiro[4.5]dec-3-en-2-one have been investigated for their potential antihypertensive activity. A study by Caroon et al. (1981) synthesized and tested various derivatives, contributing to medicinal chemistry research.

Antimicrobial Studies

The antimicrobial potential of derivatives has also been a subject of research. For example, Thanusu et al. (2011) synthesized and evaluated novel derivatives for their antibacterial and antifungal properties, indicating possible applications in pharmaceuticals.

Antitumor Activity Research

The compound's derivatives have been studied for antitumor activity. Yang et al. (2019) designed and synthesized novel derivatives that exhibited activity against various cancer cell lines, highlighting its potential in cancer research.

Eigenschaften

IUPAC Name |

4-(diethylamino)-1-oxaspiro[4.5]dec-3-en-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO2/c1-3-14(4-2)11-10-12(15)16-13(11)8-6-5-7-9-13/h10H,3-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWOLDRQRIICLKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC(=O)OC12CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Diethylamino)-1-oxaspiro[4.5]dec-3-en-2-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-methylphenyl)thio]dibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B5589512.png)

![ethyl 2-[(3-nitrobenzoyl)amino]benzoate](/img/structure/B5589517.png)

![N'-[4-(5,6-dimethyl-1,3-dihydro-2H-isoindol-2-yl)benzylidene]-4-hydroxybenzohydrazide](/img/structure/B5589538.png)

![N-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}-2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)acetamide](/img/structure/B5589541.png)

![N'-[(5-methyl-2-furyl)methylene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B5589555.png)

![N-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5589570.png)

![N-[2-(4-methoxyphenyl)ethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5589583.png)

![4-[(2-chlorobenzyl)oxy]-3-ethoxybenzaldehyde oxime](/img/structure/B5589597.png)

![4-[(3-phenoxybenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5589612.png)